molecular formula C14H17N3O3 B5291934 N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide

N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide

Cat. No. B5291934
M. Wt: 275.30 g/mol
InChI Key: UFVMCMOSKHKTNU-QINSGFPZSA-N
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Description

N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide, also known as MNHN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide is not fully understood, but it has been proposed that N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide induces apoptosis in cancer cells by activating the caspase pathway. N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide has been shown to have biochemical and physiological effects on various cell types. In cancer cells, N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide induces apoptosis and inhibits cell growth. In normal cells, N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide has been shown to have low toxicity and does not induce apoptosis. N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide has also been shown to have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and ability to induce apoptosis in cancer cells. However, N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide has some limitations, including its low solubility in water and its instability in acidic conditions.

Future Directions

There are several future directions for the study of N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide. One direction is to study the potential applications of N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide in other fields, such as agriculture and environmental science. Another direction is to study the structure-activity relationship of N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide and its derivatives to improve its anticancer activity. Additionally, the development of new synthesis methods for N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide and its derivatives could lead to the discovery of new compounds with unique properties.

Synthesis Methods

N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide has been synthesized using different methods, including the reaction of 3-nitrobenzohydrazide with 3-methylcyclohexanone in the presence of acetic acid and sodium acetate. The reaction mixture was refluxed for several hours, and the product was obtained after purification using column chromatography. Another method involves the reaction of 3-nitrobenzohydrazide with 3-methylcyclohexanone in the presence of p-toluenesulfonic acid as a catalyst. The product was obtained after purification using recrystallization.

Scientific Research Applications

N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide has been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. In material science, N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide has been used as a precursor for the synthesis of metal nanoparticles. In analytical chemistry, N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide has been used as a reagent for the determination of trace amounts of copper ions in water samples.

properties

IUPAC Name

N-[(Z)-(3-methylcyclohexylidene)amino]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-10-4-2-6-12(8-10)15-16-14(18)11-5-3-7-13(9-11)17(19)20/h3,5,7,9-10H,2,4,6,8H2,1H3,(H,16,18)/b15-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVMCMOSKHKTNU-QINSGFPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC/C(=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])/C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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